molecular formula C9H4F3NO2 B515602 5-(Trifluoromethyl)indoline-2,3-dione CAS No. 345-32-4

5-(Trifluoromethyl)indoline-2,3-dione

Cat. No.: B515602
CAS No.: 345-32-4
M. Wt: 215.13 g/mol
InChI Key: WODYULWWVAMDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)indoline-2,3-dione: is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the indoline-2,3-dione structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Safety and Hazards

The safety information for 5-(Trifluoromethyl)indoline-2,3-dione indicates that it is classified under the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

The future directions for 5-(Trifluoromethyl)indoline-2,3-dione and its derivatives could involve further exploration of their potential in drug discovery, given the importance of indoline compounds in this field . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-(Trifluoromethyl)indoline-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Some indole derivatives have shown anticancer effects in leukemia treatment . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some indole derivatives have shown antiviral activities as HIV reverse transcriptase inhibitors . This suggests that this compound might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is currently unavailable. It is known that the compound should be stored in a refrigerator and is stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)indoline-2,3-dione typically involves the cyclization of substituted benzaldehydes with appropriate reagents. One common method starts with 5-(trifluoromethyl)benzaldehyde, which undergoes a series of reactions including condensation with hydroxylamine to form an oxime intermediate, followed by cyclization to yield the desired indoline-2,3-dione .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process often involves the use of solvents like methanol and reagents such as sodium methoxide under controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-(Trifluoromethoxy)indoline-2,3-dione
  • 5-Fluoroindoline-2,3-dione
  • 5-Chloroindoline-2,3-dione

Comparison: 5-(Trifluoromethyl)indoline-2,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and enhances its ability to penetrate biological membranes compared to its analogs .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODYULWWVAMDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493360
Record name 5-(Trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-32-4
Record name 5-(Trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a stirring bar, thermometer and 2 addition funnels was added a solution of 4-trifluoromethylaniline (0.088 mol, 11.05 mL) in dichloromethane (300 mL). The solution was cooled to −70° C. and a solution of t-butyl hypochlorite (0.088 mol, 9.95 mL) in dichloromethane (20 mL) was added dropwise over a period of 30 minutes maintaining the temperature at −60° C. The mixture was then stirred at −70° C. for 1 h and a solution of methylsulfanyl-acetic acid methyl ester (0.088 mol, 9.52 mL) in dichloromethane (20 mL) was added over a period of 30 minutes maintaining the temperature at −65° C. The reaction mixture was stirred for 1 hour at −70° C. Triethylamine (0.088 mol, 12.3 mL) was added dropwise and stirring at −70° C. continued for 30 minutes before allowing the mixture to warm to room temperature. After 1 hour at ambient temperature the dichloromethane was evaporated under vacuum and ether (200 mL) was added to the residue followed by water (150 mL). The ether layer was separated, 1N hydrochloric acid (50 mL) added and the mixture was stirred for 16 hr at room temperature. The organic layer was separated, dried over anhydrous sodium sulfate and the solvent removed under vacuum. The residue was purified by chromatography on silica gel eluting with dichloromethane followed by 19:1 dichloromethane-ethyl acetate then 9:1 dichloromethane-ethyl acetate to give 3-methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one as a yellow solid (12.9 g, 59%). N-Chlorosuccimide (1.5 eq, 4.87 g, 36.46 mmol) was added to a solution of 3-methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one (6 g, 24.29 mmol) in chloroform (100 mL). After stirring for 2 hours at room temperature the precipitate was removed by filtration through a pad of Celite® and the solvent was removed under vacuum. The residue was dissolved in tetrahydrofuran (30 mL) and added to a solution prepared from red mercury (II) oxide (1.0 eq., 5.26 g, 24.29 mmol) in a mixture of tetrahydrofuran (80 mL) and water (20 mL) to which was added boron trifluoride etherate (1.0 eq, 2.99 mL). The solution was stirred overnight at room temperature then filtered through a pad of Celite®, rinsing through with tetrahydrofuran. The solution was extracted with dichloromethane (4×100 mL) and the combined organic layers dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel eluting with 10% ethyl acetate-dichloromethane to give 5-trifluoromethyl-1H-indole-2,3-dione as a yellow solid (2.79 g, 53%). To a solution of 5-trifluoromethyl-1H-indole-2,3-dione (0.93 mmol, 200 mg) in ethanol (30 mL) was added 1M sodium hydroxide (15 mL) and the mixture was stirred for 30 min. 4-Acetylpyridine (1.02 mmol, 0.072 mL) was added and the solution was heated under reflux for 16 hr. After cooling the mixture was extracted with diethyl ether and the organic layer was dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The residue was purified by chromatography on a 4 mm silica gel rotor eluting with 9:1 dichloromethane-methanol to give the title compound (300 mg, 100%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.99 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5.26 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

(Example 3): 1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid, m.p. 231°-232° C., starting from 1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione (itself obtained as a syrup, of satisfctory purity by NMR, by reaction of 5-trifluoromethylindoline-2,3-dione and 4-bromo-2-fluorobenzyl bromide in an analogous manner to that described for the starting material in Example 1);
Name
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)indoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)indoline-2,3-dione
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)indoline-2,3-dione
Reactant of Route 4
5-(Trifluoromethyl)indoline-2,3-dione
Reactant of Route 5
5-(Trifluoromethyl)indoline-2,3-dione
Reactant of Route 6
Reactant of Route 6
5-(Trifluoromethyl)indoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.